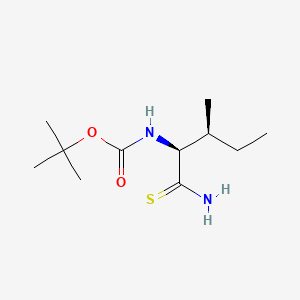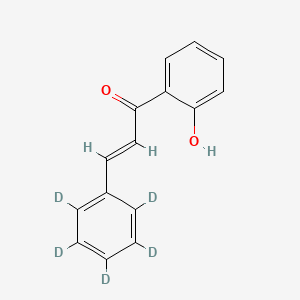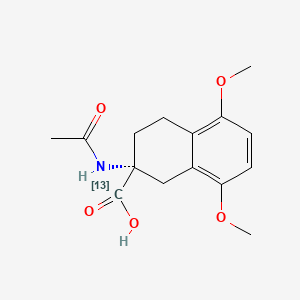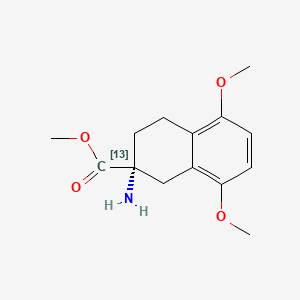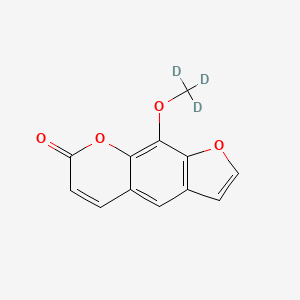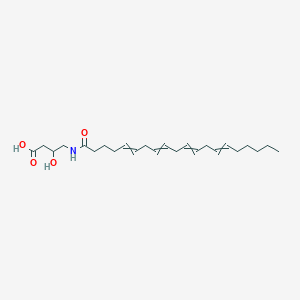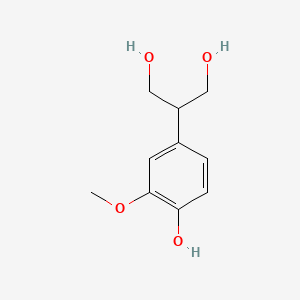
Junipediol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Junipediol A is a naturally occurring compound initially isolated from the root bark of the cypress tree. It is a white crystalline solid with the chemical formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is known for its unique chemical structure, which includes multiple ring structures and hydroxyl functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Junipediol A can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves grinding the plant material, followed by solvent extraction using organic solvents such as dimethyl sulfoxide or ethanol . The extract is then purified through crystallization, filtration, and drying to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the root bark of cypress trees. The process includes mechanical grinding, solvent extraction, and purification steps to ensure high purity and yield . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Junipediol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and methoxy groups in its structure .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different chemical applications .
Scientific Research Applications
Junipediol A has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Junipediol A involves its interaction with specific molecular targets and pathways. It exerts its effects by scavenging free radicals and inhibiting lipid peroxidation, thereby reducing oxidative stress . Additionally, this compound targets specific inflammatory pathways, potentially offering therapeutic benefits for inflammatory conditions .
Comparison with Similar Compounds
Junipediol A can be compared with other similar compounds, such as:
Junipediol B: Another phenylpropanoid derivative with similar antioxidant properties.
Guaiacylglycerol: A compound with a similar structure and biological activity.
Dihydrosyringin: Known for its anti-inflammatory properties, similar to this compound.
This compound stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-14-10-4-7(2-3-9(10)13)8(5-11)6-12/h2-4,8,11-13H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDMTMWJXFPCFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Junipediol A and where has it been discovered?
A1: this compound is a novel sesquiterpene first discovered in the heartwood of Juniperus formosana Hayata. [] This specific type of sesquiterpene skeleton was elucidated using X-ray analysis. [] Further research identified this compound, along with this compound 8-O-β-D-glucopyranoside and Junipediol B, in the Cephalotaxus hainanensis Li. species. []
Q2: What are the known biological activities of this compound?
A2: While this compound's structure has been characterized, research primarily focuses on its isolation and identification. [, ] Current literature mainly highlights its antioxidant activity, which was evaluated using the DPPH method. [] Further research is needed to explore its potential interactions with biological targets and downstream effects.
Q3: Are there other research avenues for this compound based on its origin?
A3: Interestingly, other compounds isolated from Juniperus formosana heartwood, such as α-cedrol and sugiol, are known for their diverse biological activities including anti-inflammatory, antimicrobial, and cytotoxic properties. [] Considering this compound originates from a similar source, exploring these bioactivities could be a potential research direction. Additionally, investigating the traditional uses of Juniperus formosana and Cephalotaxus hainanensis in traditional medicine might offer clues about the potential applications of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

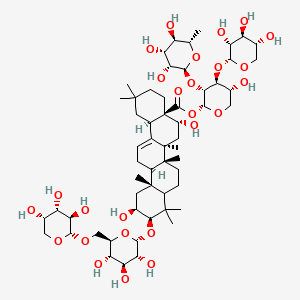
![1,3-Dioxolo[3,4]pyrrolo[1,2-b]isoxazole (9CI)](/img/new.no-structure.jpg)
